2-Propenamide, 2-[(phenylthio)methyl]-
Description
Contextualization within the Field of Acrylamide (B121943) Chemistry
Acrylamide (C₃H₅NO) is a well-studied organic compound that serves as a fundamental building block in polymer chemistry. nist.govnist.gov Its structure features a vinyl group directly attached to an amide, making it susceptible to both vinyl polymerization and reactions characteristic of amides. The electron-withdrawing nature of the amide group renders the double bond "electron-poor," making it a prime candidate for nucleophilic conjugate additions, often referred to as Michael additions. nih.gov
The field of acrylamide chemistry is vast, with derivatives being developed for a multitude of applications. Acrylamide-based polymers and copolymers are integral to materials like hydrogels, which have applications in biomedical and engineering fields. mdpi.comepa.govechemi.com For instance, poly(N-isopropylacrylamide) (PNIPAm) is a well-known thermo-responsive polymer. mdpi.com Furthermore, the acrylamide "warhead" is a recognized electrophilic group used in the design of targeted covalent inhibitors for therapeutic purposes, where it reacts with nucleophilic residues like cysteine in proteins. nih.govrsc.org
2-Propenamide, 2-[(phenylthio)methyl]- is a substituted acrylamide. The presence of the [(phenylthio)methyl] group at the alpha position of the vinyl system is expected to significantly influence its electronic properties and steric profile, thereby modulating its reactivity in polymerization and addition reactions compared to the parent acrylamide molecule.
Table 1: Physicochemical Properties of Acrylamide (Parent Compound)
| Property | Value |
|---|---|
| Molecular Formula | C₃H₅NO |
| Molecular Weight | 71.08 g/mol |
| CAS Number | 79-06-1 |
| Appearance | Colorless, odorless solid |
| IUPAC Name | 2-Propenamide |
Significance of Thioether Functionality in Organic Synthesis and Materials Science
A thioether, also known as a sulfide (B99878), is a functional group with the structure R-S-R'. wikipedia.org This group is the sulfur analog of an ether (R-O-R'). The substitution of oxygen with a larger, more polarizable sulfur atom imparts distinct chemical properties. youtube.com Thioethers are less basic but more nucleophilic than ethers.
In organic synthesis, thioethers are crucial intermediates. fiveable.me They can be synthesized through various methods, including the alkylation of thiols. wikipedia.org Their importance lies in their ability to be transformed into other sulfur-containing functional groups, such as sulfoxides and sulfones, through oxidation. researchgate.net This versatility makes them valuable in the synthesis of pharmaceuticals and agrochemicals. fiveable.me Organosulfur compounds, including thioethers, are pivotal in the functionalities of many natural products and organic materials. researchgate.net
In materials science, the incorporation of thioether linkages into polymer backbones or as pendant groups can introduce specific properties. These include improved thermal stability, altered refractive index, and the ability to coordinate with metals. The nucleophilicity of the sulfur atom can also be exploited for post-polymerization modification, allowing for the introduction of further functionalities. youtube.com The presence of the phenylthio group in 2-Propenamide, 2-[(phenylthio)methyl]- suggests potential applications in materials where sulfur's unique electronic and coordinating properties are advantageous.
Table 2: Comparison of Ethers and Thioethers
| Property | Ethers (R-O-R') | Thioethers (R-S-R') |
|---|---|---|
| Central Atom | Oxygen | Sulfur |
| Nucleophilicity | Weakly nucleophilic | Good nucleophiles |
| Bond Angle (C-X-C) | ~110° | ~99° |
| Stability with Lewis Acids | Can be cleaved | Generally stable |
Overview of Research Trajectories for 2-Propenamide, 2-[(phenylthio)methyl]-
Given the dual functionality of 2-Propenamide, 2-[(phenylthio)methyl]-, research trajectories can be projected in several directions:
Polymer Science: A primary research avenue would be the investigation of this compound as a novel monomer. Its polymerization, either through free-radical or controlled radical polymerization techniques like RAFT, could yield polymers with unique characteristics. The bulky, sulfur-containing pendant group would likely impact the polymer's glass transition temperature, solubility, and mechanical properties. Research into copolymers, where this monomer is combined with others like N,N-dimethylacrylamide or styrene, could lead to materials with tailored properties. figshare.com
Materials with Advanced Optical and Electronic Properties: The presence of both a phenyl ring and a sulfur atom suggests that polymers derived from this monomer might possess interesting optical properties, such as a high refractive index. The thioether moiety can also coordinate with metal nanoparticles, opening possibilities for the development of hybrid organic-inorganic materials with catalytic or sensing applications.
Organic Synthesis and Medicinal Chemistry: The compound could serve as a versatile building block in organic synthesis. The acrylamide group can undergo Michael addition with various nucleophiles, while the thioether can be oxidized to sulfoxide (B87167) or sulfone, creating a range of new derivatives. In medicinal chemistry, the molecule could be explored as a covalent modifier of proteins, where the acrylamide acts as the reactive "warhead" for cysteine residues, and the [(phenylthio)methyl] group serves to occupy a specific binding pocket to enhance potency or selectivity. nih.govrsc.org
Methodological Approaches in Studying Novel Organic Compounds
The characterization of a novel compound like 2-Propenamide, 2-[(phenylthio)methyl]- requires a suite of analytical techniques to confirm its structure, purity, and properties.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural elucidation. ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the vinyl, methyl, and phenyl groups, while ¹³C NMR would identify all unique carbon atoms. youtube.com Infrared (IR) Spectroscopy is used to identify functional groups, with characteristic peaks expected for the N-H and C=O bonds of the amide and the C=C bond of the alkene. nist.gov Mass Spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Chromatographic Techniques: Thin-Layer Chromatography (TLC) is a rapid method to assess reaction progress and sample purity. youtube.com For purification and more rigorous purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. openaccessebooks.com
Physical Characterization: Determining the melting point of a solid sample is a fundamental technique for assessing its purity. youtube.com For polymers derived from the compound, techniques like Gel Permeation Chromatography (GPC) would be used to determine molecular weight and polydispersity, while Differential Scanning Calorimetry (DSC) would be used to measure thermal transitions like the glass transition temperature.
Table 3: Common Analytical Techniques for Organic Compound Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Connectivity of atoms, chemical environment |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of specific bonds (e.g., C=O, N-H) |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular formula, structural fragments |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Analysis | Separation of components, quantification |
These established methodologies form the standard workflow for synthesizing and characterizing new chemical entities, ensuring the reliability and reproducibility of research findings. nih.govnih.govgoogle.com
Structure
3D Structure
Properties
CAS No. |
135056-66-5 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NOS/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6H,1,7H2,(H2,11,12) |
InChI Key |
ZOMMWPLFZRGADQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propenamide, 2 Phenylthio Methyl and Its Derivatives
Strategies for Constructing the 2-Propenamide Backbone
The formation of the amide bond is a fundamental step in the synthesis of any acrylamide (B121943) derivative. Various methods have been established, ranging from classical reactions involving activated carboxylic acid derivatives to modern catalytic approaches that offer modularity and efficiency.
General Acrylamide Synthesis Approaches
The most common laboratory-scale methods for creating the acrylamide backbone involve the reaction of an amine with an activated acrylic acid derivative. This fundamental transformation can be achieved through several reliable routes.
One of the most direct methods is the acylation of an amine with acryloyl chloride . This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This approach is widely applicable for the synthesis of N-substituted acrylamides.
Alternatively, amide coupling reagents can be employed to facilitate the reaction directly between acrylic acid and an amine. This avoids the need to prepare the more reactive acryloyl chloride. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often used in conjunction with an additive such as Hydroxybenzotriazole (HOBt). Another effective method involves the use of thionyl chloride in a solvent like dimethylacetamide (DMAC), which generates the acid chloride in situ for immediate reaction with the amine.
Industrially, the parent compound acrylamide is produced on a massive scale via the catalytic hydration of acrylonitrile. researchgate.net This process, however, is not suitable for producing α-substituted derivatives directly.
| Method | Reagents | Key Features |
| Acyl Chloride Route | Acryloyl Chloride, Amine, Base (e.g., Triethylamine) | High reactivity, generally good yields, requires handling of lachrymatory acryloyl chloride. |
| Coupling Agent Route | Acrylic Acid, Amine, Coupling agent (e.g., EDCI/HOBt) | Milder conditions, avoids acyl chloride, suitable for sensitive substrates. |
| In situ Activation | Acrylic Acid, Amine, Thionyl Chloride/DMAC | One-pot procedure, efficient for certain substrates. |
Modular Synthesis Techniques
Modern synthetic chemistry has moved towards more modular and atom-economical methods. For acrylamide synthesis, palladium-catalyzed hydroaminocarbonylation represents a significant advance. This technique allows for the construction of a wide array of acrylamides from simple, readily available building blocks.
In a notable example of this approach, various amines can be reacted with acetylene and carbon monoxide in the presence of a palladium catalyst system. Researchers have developed a method using Pd(acac)₂ (acac = acetylacetonate) with a ferrocenylphosphine ligand to effectively catalyze this transformation. This reaction assembles the acrylamide backbone from three simple components (amine, acetylene, CO), offering a high degree of modularity and functional group tolerance. The ability to vary the amine component easily makes this a powerful tool for creating libraries of diverse acrylamide derivatives.
Incorporation of the Phenylthio(methyl) Moiety
Introducing the phenylthio(methyl) group at the α-position of the propenamide structure is the key step in synthesizing the target compound. This can be accomplished either by directly adding the entire group or by functionalizing a suitable precursor.
Direct Introduction of the Phenylthio Group
The direct introduction of a phenylthio group onto a pre-formed acrylamide is challenging. However, a plausible strategy involves a conjugate addition (Michael addition) of a sulfur nucleophile to an appropriate precursor. For example, the reaction of thiophenol with an acceptor such as 2-(methylene)malonamide could theoretically provide a route to the desired backbone, although this specific transformation is not widely documented for this exact substrate.
Routes Involving Precursor Functionalization
A more versatile and common strategy involves the functionalization of a propenamide precursor that already contains a reactive group at the desired position. A highly effective route is the nucleophilic substitution of a halide from a 2-(halomethyl)propenamide.
This two-step process would involve:
Synthesis of a 2-(halomethyl)propenamide precursor: A key intermediate, such as 2-(bromomethyl)propenamide, can be synthesized.
Nucleophilic Substitution: The precursor is then reacted with a sulfur nucleophile, such as sodium thiophenoxide (generated from thiophenol and a base like sodium hydroxide (B78521) or sodium hydride). The thiophenoxide anion displaces the bromide ion in an Sₙ2 reaction to form the C-S bond, yielding the final product, 2-Propenamide, 2-[(phenylthio)methyl]-.
This method is advantageous as it allows for the late-stage introduction of the phenylthio group and can be adapted to introduce a variety of other sulfur-based substituents by simply changing the thiol reactant.
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
| 1 | 2-(bromomethyl)propenoyl chloride | Ammonia | Base, Solvent (e.g., DCM) | 2-(bromomethyl)propenamide |
| 2 | 2-(bromomethyl)propenamide | Thiophenol | Base (e.g., NaOH), Solvent (e.g., DMF) | 2-Propenamide, 2-[(phenylthio)methyl]- |
Stereoselective Synthetic Pathways
The target molecule, 2-Propenamide, 2-[(phenylthio)methyl]-, is achiral. However, many of its derivatives, particularly those with further substitution on the backbone or the phenyl ring, can be chiral. Stereoselective synthesis is crucial for producing a single enantiomer of such chiral derivatives, which is often essential for pharmaceutical applications.
A key strategy for achieving stereoselectivity is to use a chiral precursor. Recent advances in photoenzymatic catalysis have provided powerful tools for creating chiral building blocks. For instance, flavin-dependent "ene"-reductases (EREDs) have been engineered to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with excellent enantioselectivity. nih.govprinceton.edu
This process could be adapted to form a chiral precursor for derivatives of the target compound. The resulting enantioenriched α-chloroamide can then serve as a versatile building block. nih.gov The chiral center is established with high fidelity by the enzyme, and the chloride atom provides a handle for subsequent Sₙ2 displacement with a thiolate nucleophile, which proceeds with inversion of stereochemistry, thereby transferring the chirality to the final product. This combination of biocatalysis and traditional organic synthesis provides a powerful pathway to enantiomerically pure α-substituted acrylamide derivatives. nih.gov
| Catalyst System | Substrates | Product Type | Key Feature |
| Engineered Photoenzyme (ERED) | α,α-dichloroamide, Alkenes | α-Chloroamide | High enantioselectivity for the newly formed stereocenter. nih.govprinceton.edu |
Asymmetric Cyclopropanation Methodologies
The synthesis of chiral cyclopropane (B1198618) rings is a significant objective in organic chemistry due to their presence in numerous bioactive molecules. For derivatives of 2-Propenamide, 2-[(phenylthio)methyl]-, which is an electron-deficient alkene bearing an allylic thioether, specific catalytic systems are employed to achieve high stereocontrol.
Cobalt-catalyzed asymmetric cyclopropanation offers a robust method for substrates containing thioethers. These reactions can utilize gem-dichloroalkanes as precursors to nonstabilized carbenes. A key advantage of this methodology is its tolerance of the thioether functionality, which does not undergo competing ylide formation, a common side reaction with other methods. This approach is effective for monosubstituted, 1,1-disubstituted, and internal alkenes, providing a pathway to cyclopropyl (B3062369) derivatives of the target compound with high levels of enantioselectivity.
Another powerful technique involves the use of chiral ruthenium-based catalysts for the cyclopropanation of 2-substituted allylic derivatives with diazoacetates. These systems can furnish cyclopropane products in high yields and with excellent enantiomeric excess (ee). The reaction proceeds under mild conditions and demonstrates the broad applicability of transition-metal catalysis in generating complex, enantioenriched cyclopropanes from functionalized olefins like 2-Propenamide, 2-[(phenylthio)methyl]-.
Below is a table summarizing representative results for asymmetric cyclopropanation of related electron-deficient and allylic substrates.
| Catalyst/Method | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield (%) |
| Chiral Ruthenium(II)-Pheox Complex | 2-Substituted Allylic Ester | N/A | 86–99% | 32–97% |
| Chiral Sulfide (B99878) / Rh₂(OAc)₄ | Chalcone (Enone) | >95:5 | 67–93% | up to 68% |
| Cobalt(II) Complex with Pybox Ligand | 1,3-Diene | N/A | up to 45% | 95% |
| Biocatalytic (Engineered Tautomerase) | α,β-Unsaturated Aldehyde | up to 25:1 | up to 99:1 | >95% Conv. |
This table presents data from studies on substrate classes similar to 2-Propenamide, 2-[(phenylthio)methyl]- to illustrate the efficacy of the described methodologies.
Control of Diastereoselectivity in Synthesis
In the synthesis of substituted cyclopropanes from precursors like 2-Propenamide, 2-[(phenylthio)methyl]-, controlling the relative stereochemistry of the newly formed stereocenters is crucial. The diastereoselectivity of cyclopropanation reactions is heavily influenced by the structure of the substrate and the nature of the catalyst and reagents.
The allylic phenylthio group in the target compound can play a significant role in directing the stereochemical outcome of the cyclopropanation. In reactions analogous to the Simmons-Smith cyclopropanation, heteroatoms such as oxygen or sulfur can act as directing groups, chelating to the metal-carbenoid reagent and delivering it to one face of the double bond. This coordination typically leads to the formation of the syn-cyclopropane as the major diastereomer. The stereochemical course can often be predicted by considering reaction conformations that minimize allylic 1,3-strain (A1,3 strain).
Furthermore, the choice of catalyst and carbene precursor can invert or enhance diastereoselectivity. For instance, in catalytic systems using sulfur ylides, high diastereoselectivity is often achieved, favoring the formation of the trans-cyclopropane adduct. The steric and electronic properties of both the substrate's substituents and the catalyst's ligands dictate the transition state geometry, thereby controlling the diastereomeric ratio of the product. Recent advances in electrochemical methods have also enabled highly diastereoselective cyclopropanations that are scalable and tolerate a wide array of functional groups. researchgate.net
Catalytic Approaches in Synthesis
The introduction of the 2-[(phenylthio)methyl]- substituent onto the propenamide backbone is most efficiently achieved through catalytic C-S bond-forming reactions. Palladium and copper catalysts are preeminent in this field, offering distinct advantages in terms of reactivity and scope.
Palladium-Catalyzed Reactions
The premier method for synthesizing allylic sulfides such as 2-Propenamide, 2-[(phenylthio)methyl]- is the palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a leaving group at an allylic position with a nucleophile, in this case, a thiophenolate.
The catalytic cycle begins with the coordination of a zerovalent palladium complex, often Pd(PPh₃)₄, to the double bond of an appropriate allylic substrate (e.g., an allylic acetate, carbonate, or halide). wikipedia.org This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond to form a η³-π-allylpalladium(II) complex. organic-chemistry.org Subsequently, the thiophenolate nucleophile attacks this complex, typically at the less sterically hindered terminus of the allyl system, to form the desired C-S bond and regenerate the Pd(0) catalyst. The use of phosphine (B1218219) ligands is critical for the success of the reaction. wikipedia.org
A suitable precursor for the synthesis of 2-Propenamide, 2-[(phenylthio)methyl]- via this method would be 2-(acetoxymethyl)propenamide or a related compound with a good leaving group. The reaction with sodium thiophenolate in the presence of a palladium catalyst would yield the target molecule. The mild conditions and high functional group tolerance make the Tsuji-Trost reaction a powerful and widely applicable strategy for the synthesis of this and related allylic thioethers. wikipedia.orgnih.gov
Copper-Mediated Coupling Reactions
Copper-mediated and -catalyzed reactions provide an important alternative for the formation of C-S bonds in allylic systems. These methods are particularly useful for coupling thiols with allylic electrophiles, such as allylic alcohols, halides, or acetates.
The mechanism of copper-catalyzed allylic substitution is distinct from that of palladium. It typically involves the coordination of a Cu(I) species to the olefin, followed by an oxidative addition to form a Cu(III)-allyl intermediate. wikipedia.org Reductive elimination then furnishes the allylic sulfide product. A key feature of copper-catalyzed allylic substitutions is their regioselectivity, which often favors the γ-substituted (SN2') product, contrasting with the α-substitution (SN2) typically seen with palladium catalysis, especially when using "hard" nucleophiles. wikipedia.org
For the synthesis of 2-Propenamide, 2-[(phenylthio)methyl]-, a copper-catalyzed reaction could involve an allylic alcohol precursor, such as 2-(hydroxymethyl)propenamide. In the presence of a copper catalyst (e.g., CuI or Cu(OTf)₂) and thiophenol, the reaction would proceed to form the desired allylic sulfide. These reactions are often promoted by ligands and can be performed under mild conditions, offering a valuable synthetic tool for constructing the target molecule. nih.gov
Reaction Mechanisms and Reactivity Studies of 2 Propenamide, 2 Phenylthio Methyl
Elucidation of Mechanistic Pathways
The structural features of 2-Propenamide, 2-[(phenylthio)methyl]- give rise to a rich and varied reactivity. The presence of an α,β-unsaturated amide system, coupled with a phenylthio group at the allylic position, allows for a range of chemical transformations under different conditions.
Dianion Formation and Electrophilic Reactivity
The acidity of the N-H proton of the amide and the α-carbon proton allows for the formation of a dianion under strongly basic conditions. The treatment of structurally similar bis(β-phenylthio) carboxamides with multiple equivalents of a strong base, such as n-butyllithium (n-BuLi), suggests the generation of a polylithiated or dianionic intermediate. rsc.org
This dianion possesses two nucleophilic centers: the amide nitrogen and the α-carbon. The increased electron density at the α-carbon makes it a soft nucleophile, highly reactive towards various electrophiles. This reactivity enables the introduction of a wide range of functional groups at the α-position, serving as a key step in the synthesis of more complex molecular architectures. The general pathway can be depicted as follows:
First Deprotonation: The amide proton (pKa ~17) is the most acidic and is removed first by a strong base to form a monoanion.
Second Deprotonation: A second equivalent of a stronger base can then abstract a proton from the α-carbon, which is activated by both the adjacent carbonyl group and the sulfur atom, to form the dianion.
Electrophilic Quench: The resulting dianion can then react with electrophiles, with substitution typically occurring at the α-carbon.
β-Lithiation-Cyclopropanation Mechanisms
The proposed mechanism involves the following steps:
Polydeprotonation: The strong base abstracts protons from the amide and the α-carbon.
β-Lithiation: The base then abstracts a proton from the β-carbon, facilitated by the stabilizing effect of the adjacent phenylthio group.
Intramolecular Substitution (Cyclization): The resulting carbanion at the β-position acts as a nucleophile, attacking the α-carbon and displacing the phenylthio group at that position as a leaving group (thiophenolate).
Cyclopropane (B1198618) Formation: This intramolecular SN2-type reaction results in the formation of a cyclopropane ring.
This reaction has been shown to produce trans-cyclopropanes with high yields and diastereoselectivity, particularly when using silyl (B83357) ethers of the amide. rsc.org The resulting lithiated cyclopropanes can be further functionalized by quenching with various electrophiles.
| Reactant/Conditions | Product | Yield | Diastereomeric Ratio |
| N-[(1R,2S,3R,4S)-2-hydroxy-1,7,7-trimethylbicyclohept-3-yl]-3-(phenylthio)-2-[(phenylthio)methyl]propanamide + 4 equiv. n-BuLi | trans-cyclopropanes | 94% | 1:3 |
| Triisopropylsilyl ether of the above amide + 4 equiv. n-BuLi | trans-cyclopropanes | High | 1:11 |
This table presents data on the β-lithiation-cyclopropanation of a structurally similar compound, illustrating the high yields and diastereoselectivity achievable through this mechanistic pathway. rsc.org
Thiol-Ene Reaction Pathways
The alkene moiety in 2-Propenamide, 2-[(phenylthio)methyl]- is susceptible to thiol-ene reactions, which involve the addition of a thiol (R-SH) across the double bond. This reaction can proceed through two primary mechanisms: a free-radical addition or a Michael addition.
Free-Radical Pathway: This pathway is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•) from the thiol. rsc.org The mechanism is a chain reaction:
Initiation: A thiyl radical is formed from the thiol.
Propagation: The thiyl radical adds to the alkene at the less substituted carbon (β-carbon), following an anti-Markovnikov regioselectivity. This forms a carbon-centered radical at the α-position.
Chain Transfer: The α-carbon radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain. rsc.org
This process is highly efficient and is considered a form of "click chemistry" due to its high yields, stereoselectivity, and tolerance of various functional groups. rsc.org
Michael Addition Pathway: Alternatively, under basic or nucleophilic catalysis, the thiol can add to the α,β-unsaturated amide system via a conjugate (Michael) addition.
Thiolate Formation: A base deprotonates the thiol to form a more nucleophilic thiolate anion (RS⁻).
Nucleophilic Attack: The thiolate attacks the electrophilic β-carbon of the propenamide.
Protonation: The resulting enolate intermediate is protonated (typically by the solvent or a proton source) to yield the final thioether adduct.
Phenylthio Migration Reaction Mechanisms
Rearrangements involving the migration of a phenylthio group are also possible within allylic sulfide (B99878) systems. For substituted allyl phenyl sulfides, rsc.org allylic phenylthio shifts have been observed under thermal, photochemical, and acid-catalyzed conditions. msu.edu For 2-Propenamide, 2-[(phenylthio)methyl]-, a similar rsc.org-migration could occur, shifting the phenylthio group from the methyl substituent to the β-carbon of the propenamide backbone.
Plausible Mechanisms:
Radical Mechanism: Crossover experiments on similar systems suggest that thermal and photochemical rearrangements can occur via a radical chain mechanism involving the dissociation of the C-S bond to form an allylic radical and a phenylthiyl radical, followed by their recombination at a different position. msu.edu
Anionic Mechanism: Base-induced 1,2-phenyl shifts are known to occur where the driving force is the conversion of a less stable anion into a more stable one. nih.gov If a carbanion were generated on the methyl group, a rearrangement could be envisioned, although a rsc.org-shift is more sterically plausible for this substrate.
Acid-Catalyzed Mechanism: In the presence of acid, the reaction may proceed through the formation of an allyl cation intermediate, allowing for the migration of the phenylthio group. msu.edu
The specific pathway and feasibility of such a migration for 2-Propenamide, 2-[(phenylthio)methyl]- would depend heavily on the reaction conditions employed.
Reactivity of the Thioether Moiety
The sulfur atom in the phenylthio group is a key site of reactivity, particularly in oxidation reactions.
Oxidation Processes Leading to Sulfoxides and Sulfones
The thioether moiety of 2-Propenamide, 2-[(phenylthio)methyl]- can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. nih.gov This process allows for the fine-tuning of the electronic and steric properties of the molecule. The oxidation is typically achieved using common oxidizing agents, and the reaction can often be controlled to selectively yield either the sulfoxide or the sulfone. acs.orgtandfonline.com
Sulfoxide Formation: Oxidation with one equivalent of an oxidizing agent, often under mild conditions, yields the sulfoxide. Reagents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (B1199274) (NaIO₄) are commonly used. acs.org Selective oxidation to the sulfoxide without overoxidation to the sulfone is a key challenge and can be achieved with specific catalytic systems. tandfonline.com
Sulfone Formation: The use of excess oxidizing agent or stronger oxidizing conditions will further oxidize the sulfoxide to the sulfone. tandfonline.com
The choice of oxidant and reaction conditions is crucial for achieving the desired product selectively. For instance, hydrogen peroxide in the presence of different catalysts can yield either sulfoxides or sulfones. acs.org Biocatalytic methods have also been employed for the oxidation of sulfides.
| Oxidizing System | Product | Selectivity/Yield |
| H₂O₂ (1 equiv) / TAPC catalyst | Sulfoxide | Excellent yield, high selectivity for sulfoxide |
| H₂O₂ (excess) / Niobium Carbide catalyst | Sulfone | High yield |
| H₂O₂ (1 equiv) / Tantalum Carbide catalyst | Sulfoxide | High yield |
| 30 wt% H₂O₂ / PAMAM–G1–PMo (low temp) | Sulfoxide | High selectivity |
| 30 wt% H₂O₂ / PAMAM–G1–PMo (higher temp) | Sulfone | High yield |
This table summarizes various oxidation systems and their effectiveness in selectively producing sulfoxides or sulfones from thioethers, based on studies of various sulfide compounds. acs.orgtandfonline.com
Reactions with Halogenating Agents
Detailed experimental studies on the reaction of 2-Propenamide, 2-[(phenylthio)methyl]- with common halogenating agents such as bromine (Br₂) or N-Bromosuccinimide (NBS) are not extensively documented in publicly available literature. However, based on the structure of the molecule, which contains both an alkene and a sulfide moiety, several potential reaction pathways can be considered. The alkene functionality is susceptible to electrophilic addition of halogens, which would lead to a di-halogenated propenamide derivative. Alternatively, the sulfide group could be targeted. For instance, α-bromination of carbonyl compounds is a well-established reaction that can proceed under acidic conditions. nih.gov While this typically applies to ketones, the principles could have relevance.
Reactivity of the Amide and Alkene Functionalities
The chemical character of 2-Propenamide, 2-[(phenylthio)methyl]- is largely defined by the interplay between its amide and α,β-unsaturated alkene functionalities. This structure provides multiple sites for chemical transformations, including nucleophilic attacks on the electrophilic alkene and reactions involving the amide group itself.
Nucleophilic Additions and Substitutions
The α,β-unsaturated carbonyl system in 2-Propenamide, 2-[(phenylthio)methyl]- renders the β-carbon electrophilic and thus susceptible to nucleophilic attack through a Michael addition (conjugate addition) mechanism. This is a characteristic reaction for acrylamides, which are known to react with soft nucleophiles, particularly thiols. nih.gov The reaction involves the addition of a nucleophile across the double bond, leading to the formation of a saturated amide derivative.
The general mechanism for a thiol-Michael addition is a second-order reaction. nih.gov The rate of this reaction is influenced by the nature of the substituents on the acrylamide (B121943). The presence of the α-(phenylthiomethyl) group is expected to modulate the electrophilicity of the alkene. Studies on related compounds, such as (phenylthio)methyl chlorides, have shown that the phenylthio group can participate in nucleophilic substitution reactions, suggesting that the sulfur atom can stabilize an adjacent positive charge, which could influence the transition state of a Michael addition. nih.gov
In addition to Michael additions, the potential for nucleophilic substitution at the α-carbon bearing the phenylthio group exists. Although less common for this specific structure, studies on (arylthio)methyl chlorides demonstrate that the C-S bond can be involved in solvolysis reactions, proceeding through a mechanism involving nucleophilic solvation of an incipient carbocation. nih.gov This suggests that under certain conditions, a strong nucleophile might displace the phenylthio group.
Table 1: Comparison of Nucleophilic Reactions on Acrylamide Scaffolds
| Reaction Type | Nucleophile | General Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Hetero-Michael Addition | Thiols (e.g., Cysteine, Glutathione) | α,β-Unsaturated Carbonyls (Acrylamides) | Acrylamides act as effective Michael acceptors; the reaction is crucial for covalent inhibitors. | nih.gov |
| Solvolysis (SN1-like) | Hydroxylic Solvents (e.g., H₂O, Alcohols) | Chloromethyl Phenyl Sulfide | Reaction mechanism involves nucleophilic solvation of the incipient carbocation. | nih.gov |
| Michael Addition / Cyclization | o-Aminothiophenol | 2-Arylmethyliden-1,3-indandiones | Demonstrates Michael addition as an initial step for complex cyclizations. | semanticscholar.orgresearchgate.net |
Radical Initiation Processes
The alkene moiety of 2-Propenamide, 2-[(phenylthio)methyl]- makes it a suitable monomer for free-radical polymerization. This process is characteristic of acrylamides and their derivatives, which can form high molecular weight polymers. mit.edunih.gov The polymerization is initiated by a radical species, which adds to the double bond of the monomer, generating a new radical that can then propagate by adding to subsequent monomer units.
Commonly used initiators for such polymerizations include redox pairs like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) in aqueous solutions, or thermal initiators like azobisisobutyronitrile (AIBN) in organic solvents. mit.edu The kinetics of acrylamide polymerization can be very rapid due to a large propagation rate constant (kₚ) and a relatively low termination rate constant. mit.edu
The α-substituent can significantly influence the polymerization behavior. Studies on α-(bromomethyl)acrylates, which are structurally analogous to the subject compound, show that they readily undergo radical polymerization. Furthermore, these compounds can also act as addition-fragmentation chain transfer (AFCT) agents. researchgate.net In an AFCT mechanism, a propagating polymer radical adds to the monomer's double bond, but instead of simple propagation, the intermediate radical fragments by cleaving a weak bond—in that case, the carbon-bromine bond. researchgate.net It is conceivable that 2-Propenamide, 2-[(phenylthio)methyl]- could undergo a similar process, with potential fragmentation at the carbon-sulfur bond, which would serve to control the molecular weight of the resulting polymer.
Table 2: Conditions for Radical Polymerization of Acrylamide-based Monomers
| Monomer | Initiation System | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Acrylamide | Ammonium Persulfate (APS) / TEMED | Water | Redox initiation allows for rapid polymerization at room temperature. | mit.edu |
| Acrylamide | Cu(0)/Me₆TREN | Water | Controlled/living radical polymerization (RDRP) method. | nih.gov |
| N,N-Dimethylacrylamide | Atom Transfer Radical Polymerization (ATRP) | Water, DMF, Toluene | ATRP was found to be generally unsuitable for controlled polymerization of acrylamides. | cmu.edu |
| Methyl α-(bromomethyl)acrylate | Radical Initiator | Not specified | Functions as an effective addition-fragmentation chain transfer agent. | researchgate.net |
Polymerization Science and Advanced Materials Development
Fundamental Polymerization Mechanisms
The free radical polymerization of acrylamide (B121943) and its derivatives is characterized by classic chain-growth kinetics involving initiation, propagation, and termination steps. For acrylamide polymerization in aqueous solutions, the process typically follows first-order decay of the monomer concentration after an initial complex phase where inhibitors or impurities might compete for free radicals.
The polymerization of acrylamide is a significantly exothermic process. This high heat of reaction necessitates careful thermal management in industrial settings to prevent uncontrolled temperature increases, which can lead to a dangerous phenomenon known as runaway polymerization. The enthalpy of polymerization for unsubstituted acrylamide provides a baseline for understanding the thermodynamics of its derivatives.
Table 1: Thermodynamic Data for Acrylamide Polymerization
| Parameter | Reported Value | Reference |
|---|---|---|
| Enthalpy of Polymerization (ΔH_p) | ≈ 17.0 - 20.0 kcal/mol | mdpi.com |
Note: The table presents data for unsubstituted acrylamide as a reference for the monomer class.
The initiation of polymerization for acrylamide monomers can be achieved through several mechanisms, primarily thermal decomposition of an initiator or through a redox reaction.
Redox Initiation: This is a common method for aqueous polymerization of acrylamides, as it allows for lower reaction temperatures. A classic example is the redox pair of a persulfate, such as ammonium (B1175870) persulfate (APS), and a tertiary amine, like N,N,N',N'-tetramethylethylenediamine (TMEDA). The persulfate is reduced by the amine, generating a sulfate (B86663) radical anion (SO₄•⁻) which then initiates the polymerization of the monomer. This method is highly efficient for acrylamide and its derivatives at or near room temperature.
Thermal Initiation: At elevated temperatures (typically >50°C), thermal initiators like persulfates or azo compounds (e.g., azobisisobutyronitrile, AIBN) decompose to form primary radicals. These radicals then add to the vinyl group of the acrylamide monomer, starting the polymer chain growth.
For 2-Propenamide, 2-[(phenylthio)methyl]-, both initiation mechanisms would be applicable. The choice of initiator would depend on the desired reaction conditions, such as the solvent and temperature, with the fundamental mechanism of radical generation and addition to the monomer double bond remaining the same.
Controlled Polymerization Techniques
Controlled/living radical polymerization (CRP) techniques are crucial for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The application of these techniques to acrylamide derivatives, including potentially 2-Propenamide, 2-[(phenylthio)methyl]-, is an area of significant research.
RAFT polymerization is a highly versatile CRP method that achieves control through the use of a thiocarbonylthio compound, known as a chain transfer agent (CTA). The process involves a rapid equilibrium between active, propagating polymer chains and dormant chains capped by the CTA. This reversible process ensures that all chains have a nearly equal opportunity to grow, leading to polymers with low dispersity.
The successful RAFT polymerization of acrylamide and its derivatives is highly dependent on the appropriate selection of the CTA and reaction conditions. Trithiocarbonates and dithiobenzoates are commonly employed CTAs for these monomers. For a monomer like 2-Propenamide, 2-[(phenylthio)methyl]-, RAFT would likely be a suitable control method, provided the phenylthio group does not interfere with the CTA's function. The key to success would be optimizing the CTA, initiator, and solvent system to achieve high conversion and good control over the polymer architecture. nih.gov
NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate the propagating polymer chain. This process relies on the thermal and reversible homolytic cleavage of a C-O bond in an alkoxyamine, which acts as the dormant species. This equilibrium between the dormant alkoxyamine and the active propagating radical/nitroxide pair allows for controlled chain growth.
While initially limited to styrenic monomers, advancements in nitroxide and alkoxyamine initiator design have expanded the scope of NMP to include acrylates and acrylamides. The development of second-generation nitroxides, such as SG1, and the corresponding BlocBuilder® alkoxyamines, has enabled the controlled polymerization of N-substituted acrylamides. Applying NMP to 2-Propenamide, 2-[(phenylthio)methyl]- would likely require such advanced initiator systems and careful optimization of reaction temperature to manage the C-O bond cleavage equilibrium effectively.
ATRP is a robust CRP method that uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chain. The process involves the reversible transfer of a halogen atom between the dormant polymer chain (capped with a halogen) and the transition metal catalyst.
However, the ATRP of acrylamide monomers presents significant challenges. The amide group in both the monomer and the resulting polymer can complex with the copper catalyst, retarding the deactivation step and leading to a loss of control. acs.orgresearchgate.net This often results in low monomer conversion or broad molecular weight distributions. nih.gov Furthermore, side reactions involving the terminal halogen on the polymer chain can occur.
Despite these difficulties, successful ATRP of certain acrylamides has been achieved through specific strategies, such as:
Using highly active catalyst systems with strongly complexing ligands (e.g., Me₄Cyclam) to maintain catalytic activity. researchgate.net
Employing Cu(0)-mediated RDRP (a variant of ATRP) with the addition of a deactivator (Cu(II) species) to gain better kinetic control. acs.org
Conducting the polymerization in specific solvent systems that can mitigate side reactions.
For 2-Propenamide, 2-[(phenylthio)methyl]-, these challenges would be pertinent. In addition to the amide-copper interaction, the sulfur atom in the phenylthio group could also potentially coordinate with the copper catalyst, further complicating the polymerization. Therefore, achieving a controlled polymerization of this specific monomer via ATRP would require a carefully designed and highly optimized catalytic system.
Table 2: Summary of Compound Names
| Compound Name | Abbreviation |
|---|---|
| 2-Propenamide, 2-[(phenylthio)methyl]- | - |
| Ammonium persulfate | APS |
| N,N,N',N'-tetramethylethylenediamine | TMEDA |
| Azobisisobutyronitrile | AIBN |
Copolymerization Strategies and Properties
The incorporation of "2-Propenamide, 2-[(phenylthio)methyl]-" into polymer chains through copolymerization opens avenues for tailoring material properties. The presence of the phenylthio group introduces unique functionalities that can be exploited in various applications.
Copolymerization with Structurally Related Monomers
The copolymerization of "2-Propenamide, 2-[(phenylthio)methyl]-" with structurally related monomers, such as acrylamide and its derivatives, is a key strategy to fine-tune the properties of the resulting polymers. By adjusting the monomer feed ratios, it is possible to control characteristics like thermal stability, solubility, and mechanical strength. Research into the copolymerization of acrylamide with methyl methacrylate (B99206) has demonstrated that the reactivity ratios of the monomers are crucial in determining the final copolymer composition and microstructure. researchgate.net While specific reactivity ratios for "2-Propenamide, 2-[(phenylthio)methyl]-" are not widely documented, it is anticipated that its behavior would be influenced by the steric hindrance and electronic effects of the phenylthio group.
Table 1: Hypothetical Reactivity Ratios for Copolymerization of M1 with Various Comonomers (M2)
| M1 | M2 | r1 | r2 | Copolymer Type |
| 2-Propenamide, 2-[(phenylthio)methyl]- | Acrylamide | 0.8 | 1.1 | Random |
| 2-Propenamide, 2-[(phenylthio)methyl]- | N-isopropylacrylamide | 0.7 | 1.3 | Random |
| 2-Propenamide, 2-[(phenylthio)methyl]- | Methyl Acrylate | 0.5 | 0.4 | Alternating tendency |
| 2-Propenamide, 2-[(phenylthio)methyl]- | Styrene | 0.1 | 6.0 | Blocky |
Note: This data is hypothetical and for illustrative purposes.
Grafting onto Natural or Synthetic Polymer Backbones
Grafting "2-Propenamide, 2-[(phenylthio)methyl]-" onto existing polymer backbones is a versatile method to impart new functionalities to a material. mdpi.com This can be achieved through "grafting to" or "grafting from" techniques. In the "grafting to" approach, a pre-synthesized polymer with reactive end-groups is attached to the backbone. The "grafting from" method involves initiating the polymerization of the monomer directly from active sites on the polymer backbone. The phenylthio group can potentially serve as a site for modification to facilitate grafting, or the acrylamide group can be polymerized from an activated backbone. For instance, the grafting of acrylic acid onto starch has been successfully initiated using ceric ions, which create radical sites on the starch backbone. researchgate.net A similar approach could be envisioned for grafting "2-Propenamide, 2-[(phenylthio)methyl]-".
Architectural Design of Polymeric Materials
The molecular architecture of polymers plays a critical role in determining their macroscopic properties. "2-Propenamide, 2-[(phenylthio)methyl]-" offers possibilities for creating complex and functional polymer structures.
Synthesis of Crosslinked Polymeric Structures
Crosslinking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. rsc.org For polymers containing "2-Propenamide, 2-[(phenylthio)methyl]-", crosslinking can be introduced by including a multifunctional comonomer during polymerization. Alternatively, the phenylthio group itself could be a target for post-polymerization crosslinking reactions. For example, oxidation of the sulfide (B99878) to a sulfone, followed by reactions at the aromatic ring, could create crosslinks. The synthesis of cross-linked aramid polymers has been achieved by heating non-crosslinked polymers containing azide (B81097) groups, leading to the formation of a durable network structure. idu.ac.idnih.gov
Formation of Hydrogels and Polymer Gels
Hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water. Acrylamide-based hydrogels are widely studied for various applications, including in the biomedical field. researchgate.netmdpi.com The incorporation of "2-Propenamide, 2-[(phenylthio)methyl]-" into a hydrogel formulation could introduce interesting properties. The phenylthio group would increase the hydrophobicity of the polymer, which could be modulated to control the swelling behavior and the lower critical solution temperature (LCST) of the hydrogel. youtube.com The synthesis of copolymer hydrogels of N,N'-dimethylacrylamide with 2-acrylamido-2-methyl-1-propanesulfonic acid has shown that the swelling properties are highly dependent on the comonomer ratio and external stimuli like pH and temperature. youtube.com
Table 2: Swelling Behavior of Hypothetical Hydrogels
| Hydrogel Composition | Crosslinker (mol%) | Swelling Ratio (g/g) in Water | Swelling Ratio (g/g) in Ethanol |
| Poly(acrylamide) | 1 | 500 | 10 |
| Poly(AAm-co-10% PTPM) | 1 | 420 | 25 |
| Poly(AAm-co-20% PTPM) | 1 | 350 | 45 |
| Poly(AAm-co-10% PTPM) | 2 | 280 | 18 |
AAm: Acrylamide; PTPM: 2-Propenamide, 2-[(phenylthio)methyl]-. This data is hypothetical.
Exploration in Advanced Functional Materials
The unique combination of a hydrophilic acrylamide backbone and a functional phenylthio side group makes polymers derived from "2-Propenamide, 2-[(phenylthio)methyl]-" promising candidates for advanced functional materials. rsc.orgscispace.com The high refractive index of the phenylthio group could be advantageous in optical applications, such as in the fabrication of high refractive index polymers for lenses or coatings. Furthermore, the sulfur atom in the thioether linkage can be oxidized to sulfoxide (B87167) or sulfone, providing a handle to tune the polymer's polarity, solubility, and thermal properties. This chemical versatility opens up possibilities for creating materials with switchable or responsive behaviors, which are sought after in areas like drug delivery, sensors, and smart textiles. The development of advanced functional polymers is a rapidly growing field, with a continuous demand for new materials with tailored properties for revolutionary technologies. rsc.orgscispace.com
Information Not Available for "2-Propenamide, 2-[(phenylthio)methyl]-"
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Development of Polymeric Systems for Specific Chemical Applications
This lack of information prevents the creation of a scientifically accurate and informative article focused solely on "2-Propenamide, 2-[(phenylthio)methyl]-" as instructed.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules.
For a molecule like "2-Propenamide, 2-[(phenylthio)methyl]-", DFT studies would likely reveal the influence of the electron-donating phenylthio group and the electron-withdrawing amide group on the electronic properties of the propenamide backbone. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity. In related systems, the HOMO is often localized on the sulfur atom and the aromatic ring, indicating these are sites susceptible to electrophilic attack. Conversely, the LUMO is typically distributed over the acrylamide (B121943) moiety, highlighting its potential for nucleophilic addition.
The calculated electrostatic potential surface would further illustrate the electron-rich and electron-poor regions of the molecule, providing insights into its non-covalent interaction capabilities. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the carbonyl oxygen and the sulfur atom) suggests a rich potential for intermolecular interactions.
Table 1: Predicted Electronic Properties from DFT (Hypothetical)
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high, localized on phenylthio group |
| LUMO Energy | Relatively low, localized on propenamide group |
| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity |
| Dipole Moment | Significant, due to polar amide and thioether groups |
The conformational flexibility of "2-Propenamide, 2-[(phenylthio)methyl]-" is primarily associated with rotation around the C-C and C-S single bonds. Conformational analysis using computational methods can identify the most stable geometries (local and global minima) and the energy barriers for interconversion between them.
Studies on similar flexible molecules indicate that the potential energy surface can be complex, with multiple low-energy conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For "2-Propenamide, 2-[(phenylthio)methyl]-", the orientation of the phenylthio group relative to the propenamide backbone would be a key determinant of conformational preference. Computational scans of the relevant dihedral angles can map out the energy landscape, providing a statistical distribution of conformers at a given temperature. This information is crucial for understanding the molecule's behavior in different environments and its ability to interact with other molecules.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide a means to study the behavior of molecules over time, offering insights into intermolecular interactions and dynamic processes like polymerization.
Molecular dynamics (MD) simulations can be employed to investigate the interactions between "2-Propenamide, 2-[(phenylthio)methyl]-" molecules in the condensed phase. By simulating a system containing many molecules, it is possible to analyze the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.
The polymerization of acrylamide derivatives is a topic of significant industrial and academic interest. Molecular modeling can be used to simulate the free-radical polymerization of "2-Propenamide, 2-[(phenylthio)methyl]-". Such simulations can provide insights into the kinetics and mechanism of the polymerization process, including the propagation and termination steps.
By modeling the approach of a radical to the double bond of the monomer, it is possible to calculate the activation energy for the propagation step. The stereochemistry of the resulting polymer can also be investigated by analyzing the preferred mode of monomer addition. Simulations can also shed light on termination reactions, such as combination and disproportionation, by modeling the interaction of two growing polymer chains. This information is valuable for controlling the molecular weight and architecture of the resulting polymer. Molecular simulation is a powerful tool for understanding the microstructure and interaction mechanisms of cross-linked polymers at the atomic level. mdpi.com
Spectroscopic Parameter Prediction and Interpretation
Computational methods are widely used to predict and interpret spectroscopic data. For "2-Propenamide, 2-[(phenylthio)methyl]-", DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. For instance, the characteristic stretching frequencies of the N-H, C=O, C=C, and C-S bonds can be accurately predicted.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecule's structure. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions and the color of the compound. For aryl acrylamide compounds, TD-DFT calculations can help in assigning the electronic transitions observed in the UV-Vis spectrum. nih.gov
Table 2: Predicted Spectroscopic Data from DFT (Hypothetical)
| Spectrum | Predicted Key Features |
|---|---|
| IR | Strong C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=C stretch (~1620 cm⁻¹), C-S stretch (~700 cm⁻¹) |
| ¹H NMR | Amide protons (δ 6-8 ppm), vinyl protons (δ 5-7 ppm), phenyl protons (δ 7-8 ppm), methylene (B1212753) protons (δ 3-4 ppm) |
| ¹³C NMR | Carbonyl carbon (~165 ppm), vinyl carbons (120-140 ppm), aromatic carbons (120-140 ppm), methylene carbon (~40 ppm) |
Reaction Pathway and Transition State Analysis
The reactivity of 2-Propenamide, 2-[(phenylthio)methyl]- would likely be dominated by the electrophilic nature of the double bond, making it susceptible to nucleophilic attack, such as a Michael addition. Computational studies on the reaction of similar acrylamide derivatives with nucleophiles like thiols (thia-Michael addition) have been performed. researchgate.netnih.govresearchgate.net These studies investigate the reaction mechanism, identify transition states, and calculate activation energies.
A computational analysis of a reaction involving 2-Propenamide, 2-[(phenylthio)methyl]-, for example, with a simple thiol, would involve mapping the potential energy surface of the reaction. This would allow for the identification of the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
Such studies often reveal whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates. For the thia-Michael addition to acrylamides, the mechanism can be influenced by the presence of a catalyst and the solvent. biorxiv.orgbiorxiv.org A detailed computational study would provide valuable insights into the intrinsic reactivity of 2-Propenamide, 2-[(phenylthio)methyl]-.
Chemical Derivatization and Structural Modification
Introduction of Chiral Centers and Stereoisomer Synthesis
The prochiral nature of the double bond in 2-Propenamide, 2-[(phenylthio)methyl]- offers a key opportunity for introducing chirality and synthesizing stereoisomers. Asymmetric synthesis methodologies can be applied to create enantiomerically enriched or diastereomerically pure compounds, which is crucial for applications where specific stereochemistry is required.
One of the most effective strategies for introducing a chiral center is through the asymmetric conjugate addition to the α,β-unsaturated amide. This can be achieved using chiral organocatalysts or transition-metal complexes with chiral ligands. For instance, copper-hydride (CuH) catalyzed reactions have been successfully employed for the enantioselective synthesis of β-chiral amides from related α,β-unsaturated carboxylic acids. nih.gov This approach could theoretically be adapted to introduce a stereocenter at the β-position of the propenamide scaffold.
Another viable method is the asymmetric hydrogenation of the alkene, which would create a chiral center at the α-position. Furthermore, stereoselective synthesis can be achieved by utilizing chiral precursors. For example, the synthesis of (Z)-2-oxyenamides has been accomplished with high stereoselectivity, providing a potential route to chiral building blocks that could be elaborated into derivatives of the target compound. researchgate.netchemrxiv.org
The table below summarizes potential stereoselective reactions applicable to the synthesis of chiral derivatives.
| Reaction Type | Position of Chiral Center | Catalyst/Reagent Example | Potential Outcome |
| Asymmetric Conjugate Addition | β-carbon | Chiral Copper-Hydride Complex | Enantioselective formation of β-substituted propanamides |
| Asymmetric Hydrogenation | α- and β-carbons | Chiral Rhodium or Ruthenium Complexes | Enantioselective saturation of the double bond |
| Asymmetric Epoxidation | α- and β-carbons | Sharpless Asymmetric Epoxidation | Formation of chiral epoxy-amides |
| Diastereoselective Cycloaddition | α- and β-carbons | Chiral Diels-Alder Catalysts | Formation of cyclic adducts with multiple stereocenters |
Functional Group Interconversions
Standard synthetic protocols can be employed for N-alkylation or N-arylation of the amide nitrogen. rsc.orgresearchgate.net For instance, deprotonation of the amide with a suitable base followed by reaction with an alkyl or aryl halide can furnish secondary or tertiary amides. Microwave-assisted synthesis has also been shown to be an efficient method for N-alkylation in related systems. thieme-connect.de The synthesis of various N-substituted acrylamides has been achieved by reacting primary amines with acryloyl chloride, a strategy that could be adapted for this scaffold. researchgate.net
Furthermore, the amide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, which can then be used in a variety of subsequent reactions. Conversely, the amide can be reduced to an amine, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄). More selective methods for the reductive functionalization of amides have also been developed, which allow for the introduction of nucleophiles following amide activation. frontiersin.org
The sulfur atom in the phenylthio group is susceptible to oxidation, providing a straightforward route to sulfoxide (B87167) and sulfone derivatives. Oxidation can be achieved using a variety of reagents, with the degree of oxidation controllable by the choice of oxidant and reaction conditions. rsc.org For example, mild oxidants like sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) typically yield the sulfoxide, while stronger oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) can produce the sulfone. nih.gov The oxidation of the sulfide (B99878) to sulfoxide introduces a new chiral center at the sulfur atom.
The phenylthio group, as part of an allylic sulfide system, can also undergo rearrangement reactions. rsc.orgrsc.org Under thermal or photochemical conditions, a nih.govacs.org-sigmatropic shift of the phenylthio group can occur. rsc.org Additionally, the sulfur atom can be targeted in thiol-disulfide exchange reactions, which are relevant in biological contexts. researchgate.netresearchgate.net The sulfide can also be cleaved or transformed using various reagents common in organic synthesis. organic-chemistry.org
The table below outlines key transformations of the phenylthio group.
| Reaction Type | Reagent Example | Product Functional Group | Key Features |
| Oxidation | m-CPBA (1 equiv.) | Phenylsulfinyl | Creates a chiral sulfoxide |
| Oxidation | m-CPBA (>2 equiv.) | Phenylsulfonyl | Forms the achiral sulfone |
| Allylic Rearrangement | Heat or UV light | Isomeric Allyl Sulfide | nih.govacs.org-Phenylthio shift |
| C-S Bond Cleavage | Raney Nickel | Desulfurization | Removes the phenylthio group |
Synthesis of Analogues with Altered Substituent Patterns
Modification of the phenyl ring on the phenylthio moiety allows for fine-tuning of the electronic and steric properties of the molecule. Substituents can be introduced onto the aromatic ring using standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, provided the starting substituted thiophenol is used in the initial synthesis.
More advanced methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), can be used to append a wide variety of groups to a pre-functionalized (e.g., halogenated) phenyl ring. Modern C-H activation/functionalization techniques offer a direct way to form new C-C or C-heteroatom bonds on the phenyl ring, avoiding the need for pre-functionalization. acs.orgnih.govprinceton.edudmaiti.com These reactions can be directed by the sulfur atom to achieve regioselective substitution at the ortho position.
The exocyclic methylidene group (the C=CH₂ double bond) is a key site for structural modification. Catalytic hydrogenation can be used to reduce the double bond, yielding the saturated propanamide derivative. The electron-deficient nature of this α,β-unsaturated system makes it an excellent Michael acceptor for the conjugate addition of a wide range of nucleophiles, including thiols, amines, and carbanions. rsc.org This reaction provides a powerful method for introducing substituents at the β-position.
The double bond can also participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions, to construct more complex cyclic and heterocyclic scaffolds. nih.gov For example, photoredox/nickel dual catalysis has been used for the reductive coupling of activated alkenes like acrylamides with alkynes. acs.org Hydroaminocarbonylation is another method that can be applied to similar systems to produce α,β-unsaturated amides. researchgate.net These transformations highlight the versatility of the methylidene group as a linchpin for building molecular complexity.
Potential Research Avenues and Future Directions
Development of Novel Synthetic Methodologies
While specific synthetic routes for 2-Propenamide, 2-[(phenylthio)methyl]- are not extensively documented, its structure suggests several plausible strategies that could be optimized for efficiency, scalability, and sustainability. Future research could focus on refining existing methods and exploring novel catalytic systems.
One promising avenue is the adaptation of the Baylis-Hillman reaction. This reaction, typically involving an aldehyde and an activated alkene, could be modified to synthesize α-substituted acrylamides. researchgate.net Research could investigate the use of formaldehyde (B43269) and a suitable phenylthio-containing precursor under various catalytic conditions to achieve a more direct and atom-economical synthesis.
Another area for development lies in metal-catalyzed cross-coupling reactions. acsgcipr.org Methodologies analogous to the Buchwald-Hartwig amination could be explored, where an α-halo-substituted propenamide is coupled with thiophenol in the presence of a palladium or copper catalyst. acsgcipr.org The optimization of ligands, bases, and solvent systems would be crucial for achieving high yields and selectivity. acsgcipr.org Furthermore, greener approaches employing more sustainable metals like iron or nickel could be investigated.
Additionally, post-functionalization of a simpler acrylamide (B121943) scaffold presents a viable route. For instance, creating poly(acrylic acid) and subsequently derivatizing it with appropriate amines using condensing agents offers a modular approach to synthesizing N-substituted polyacrylamides, a strategy that could be adapted for monomer synthesis. researchgate.net
Future synthetic research could be tabulated based on comparative analyses of different routes, as suggested in the table below.
| Synthetic Strategy | Key Reactants | Potential Catalysts/Reagents | Areas for Optimization |
|---|---|---|---|
| Modified Baylis-Hillman Reaction | Acrylamide, Formaldehyde, Thiophenol | DABCO, 3-Hydroxyquinuclidine (3-HQD) | Catalyst loading, solvent choice (e.g., water-2-MeTHF mixtures), reaction temperature. researchgate.net |
| Metal-Catalyzed Cross-Coupling | 2-Bromo-propenamide, Thiophenol | Palladium or Copper complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. | Ligand design, base selection (e.g., carbonates, phosphates), development of sustainable catalyst systems (e.g., Fe, Ni). acsgcipr.org |
| Nucleophilic Substitution | 2-(Bromomethyl)propenamide, Sodium thiophenoxide | Phase-transfer catalysts | Solvent system, reaction time, purification methods. |
| Ritter-type Reaction | 2-(Hydroxymethyl)acrylonitrile, Thiophenol | Heterogeneous acid catalysts (e.g., NaHSO₄/SiO₂). tandfonline.com | Catalyst reusability, reaction conditions (solvent-free vs. solvent-based). tandfonline.com |
Applications in Catalysis and Organocatalysis
The functional groups within 2-Propenamide, 2-[(phenylthio)methyl]- suggest its potential utility in both transition metal catalysis and organocatalysis.
The presence of a soft thioether sulfur atom and a harder amide moiety makes 2-Propenamide, 2-[(phenylthio)methyl]- an intriguing candidate for a hemilabile, bidentate ligand. researchgate.netsciprofiles.com Thioether ligands have been increasingly recognized for their ability to stabilize metal centers in various oxidation states and influence the outcome of catalytic reactions. researchgate.netthieme-connect.com
Future research could involve the synthesis of coordination complexes with various transition metals (e.g., Palladium, Rhodium, Ruthenium, Gold). wikipedia.org The sulfur atom can coordinate to the metal center, while the amide oxygen or nitrogen could potentially participate in coordination, creating a chelate effect that enhances complex stability. The electronic and steric properties of the ligand could be fine-tuned by modifying the phenyl ring of the phenylthio group. These new complexes could then be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, and hydroformylation.
| Metal Center | Potential Ligand Type | Target Catalytic Reaction | Rationale |
|---|---|---|---|
| Palladium (Pd) | P,S- or N,S-bidentate | Cross-coupling (e.g., Suzuki, Heck) | Thioether can stabilize Pd(0) and Pd(II) intermediates. acsgcipr.org |
| Rhodium (Rh) | Chiral S,N-ligand | Asymmetric Hydrogenation | Potential for creating a chiral environment around the metal center. |
| Ruthenium (Ru) | Thioether-functionalized NHC | Alkene Metathesis | Thioether moiety can modulate catalyst activity and stability. researchgate.net |
| Gold (Au) | Monodentate S-ligand | Gold-catalyzed cyclizations | Soft sulfur donor is well-suited for soft gold(I) catalysts. |
In the realm of organocatalysis, the acrylamide portion of the molecule is a Michael acceptor. ekb.eg This functionality allows it to act as a substrate in conjugate addition reactions catalyzed by chiral amines or thioureas. Developing stereoselective additions to the 2-[(phenylthio)methyl]- substituted scaffold could provide access to novel, chiral building blocks for pharmaceutical synthesis.
Conversely, the thioether or amide functionalities could be incorporated into the design of new organocatalysts. For instance, a derivative of this compound could be designed to act as a covalent catalyst, utilizing the reactivity of the sulfur atom in certain transformations.
Exploration in Chemical Biology and Molecular Probe Development
The acrylamide functional group is a well-known reactive moiety for covalent modification of biological macromolecules, particularly the cysteine residues in proteins. nih.gov This reactivity makes 2-Propenamide, 2-[(phenylthio)methyl]- a promising scaffold for the development of chemical probes and targeted covalent inhibitors. nih.govnih.gov
Future work could focus on designing and synthesizing derivatives that incorporate reporter tags, such as fluorophores or biotin, onto the phenyl ring. These probes could be used in chemoproteomic studies to identify new protein targets by covalently labeling them in complex biological systems. nih.gov The phenylthio group provides a convenient handle for chemical modification without altering the reactive acrylamide "warhead." The reactivity of the acrylamide can be tuned by substitutions on the phenyl ring or the acrylamide itself, allowing for the development of probes with optimized selectivity and reaction kinetics. nih.gov
The potential for this compound to act as a Michael acceptor makes it a candidate for investigation as an inhibitor of enzymes that rely on a catalytic cysteine residue. ekb.eg Its efficacy could be compared against known acrylamide-containing drugs like Ibrutinib or Afatinib. ekb.eg
Advanced Material Design and Optimization for Specific Performance Criteria
The vinyl group in 2-Propenamide, 2-[(phenylthio)methyl]- makes it a functional monomer suitable for polymerization. wikipedia.org The resulting polymer, poly(2-[(phenylthio)methyl]propenamide), would possess unique properties conferred by the pendent phenylthio groups. These groups can enhance the refractive index, thermal stability, and adhesive properties of the material.
Research in this area could explore:
Homopolymerization and Copolymerization: Investigating the polymerization behavior of the monomer using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymers. rsc.org Copolymerization with other monomers, such as methyl methacrylate (B99206) or acrylic acid, could be used to fine-tune the material's properties for specific applications. researchgate.netnih.govresearchgate.net
Functional Polymers: The phenylthio groups along the polymer backbone could serve as sites for post-polymerization modification, allowing for the attachment of other functional molecules. researchgate.net
Hydrogel Formation: Cross-linked hydrogels based on this monomer could be developed. mdpi.comtandfonline.com The phenylthio groups might impart interesting swelling behaviors or allow for the loading and controlled release of hydrophobic drugs.
Metal-Binding Materials: The thioether moieties could be used to create materials capable of selectively binding to heavy metal ions, with potential applications in environmental remediation or sensing. tandfonline.com
Optimization of these materials would involve systematically varying polymer molecular weight, copolymer composition, and cross-linking density to achieve desired performance criteria, such as specific mechanical strengths, optical properties, or binding capacities. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
